molecular formula C12H16O2 B13531358 3-(3,5-Dimethylphenyl)butanoic acid

3-(3,5-Dimethylphenyl)butanoic acid

Cat. No.: B13531358
M. Wt: 192.25 g/mol
InChI Key: ABCKIWBKHHFAQZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)butanoic acid typically involves the alkylation of 3,5-dimethylphenyl with butanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where 3,5-dimethylbenzene reacts with butanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include continuous flow processes and the use of heterogeneous catalysts to enhance reaction rates and yields. The choice of solvent, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dimethylphenyl)butanone or this compound derivatives.

    Reduction: Formation of 3-(3,5-dimethylphenyl)butanol.

    Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

3-(3,5-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)butanoic acid
  • 3-(3,4-Dimethylphenyl)butanoic acid
  • 3-(3,5-Dimethylphenyl)propanoic acid

Uniqueness

3-(3,5-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

ABCKIWBKHHFAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)CC(=O)O)C

Origin of Product

United States

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